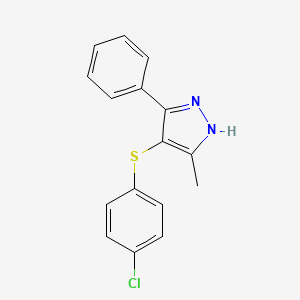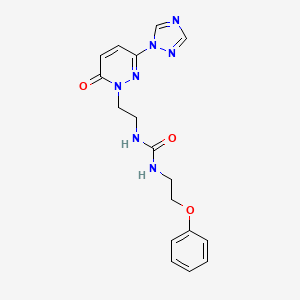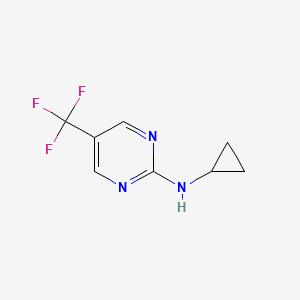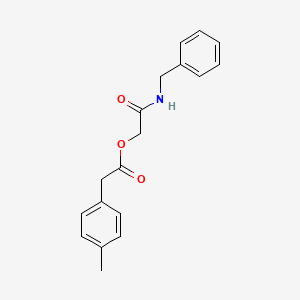
N-(3-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives are often synthesized for their potential use as pharmaceuticals, and they can exhibit a range of properties depending on their specific substituents and molecular structure.
Synthesis Analysis
The synthesis of benzamide derivatives can involve various strategies, including direct carbonylation, amination, and condensation reactions. For instance, a cobalt-catalyzed carbonylative synthesis approach has been used to create phthalimide motifs from related benzamide compounds, utilizing benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate . Another synthetic approach involves the reduction of corresponding imino derivatives to yield substituted benzamide compounds . Additionally, a synthetic process for a related compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, has been reported, which includes chlorination, aminolysis, reduction, and condensation steps, demonstrating the complexity and multi-step nature of benzamide synthesis .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and DFT calculations. For example, the crystal structure of a related N-benzoyl derivative has been determined, revealing significant insights into bond lengths and the planarity of nitrogen atoms . Similarly, the X-ray structure and Hirshfeld surface analysis of antipyrine-like benzamide derivatives have been performed, providing detailed information on intermolecular interactions and crystal packing . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of benzamide derivatives.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The reactivity of these compounds can be explored through DFT calculations, including the evaluation of molecular electrostatic potential (MEP) surfaces and potential energy surface (PES) scans . These analyses help in estimating the chemical reactivity and understanding the types of reactions these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are crucial for their potential applications. These properties can be determined experimentally and theoretically using computational methods. For instance, the antioxidant properties of a novel benzamide compound were assessed using DPPH free radical scavenging tests . Additionally, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT methods . These properties are essential for predicting the behavior of benzamide derivatives in biological systems and their potential as pharmaceutical agents.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
- Benzene-1,3,5-tricarboxamide (BTA) Derivatives for Nanotechnology and Biomedical Applications : BTAs have been extensively utilized for their self-assembly and multivalent properties, finding applications in nanotechnology and biomedicine. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly notable (Cantekin, de Greef, & Palmans, 2012).
Heterocyclic Chemistry for Drug Development
- Arylmethylidenefuranones' Reactivity with Nucleophiles : This review covers the versatility of arylmethylidenefuranones in creating a variety of cyclic and heterocyclic compounds, including amides and pyrrolones, which are crucial for pharmaceutical development (Kamneva, Anis’kova, & Egorova, 2018).
Functional Chemical Groups in Drug Synthesis
- Exploring Functional Chemical Groups for CNS Acting Drugs : A study highlighting the importance of heterocycles with nitrogen (N), sulfur (S), and oxygen (O) in synthesizing compounds with central nervous system (CNS) activity. This research points to the potential of specific functional groups in developing new therapeutic agents (Saganuwan, 2017).
Optoelectronic Materials from Heterocyclic Compounds
- Quinazolines and Pyrimidines in Optoelectronic Devices : This review discusses the incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems for creating novel optoelectronic materials. These compounds are highlighted for their applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Ionic Liquids for Solvent Applications
- Ionic Liquids with Diverse Solutes for Phase Behavior : Investigates the phase behavior of imidazolium- and phosphonium-based ionic liquids with aliphatic and aromatic solutes. The study explores their applications in separation processes and extraction from original matrices, highlighting the utility of ionic liquids as alternative solvents with tunable properties (Visak et al., 2014).
Propiedades
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-8-6-12(7-9-13)17(25)22-14-3-1-4-15(11-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVADGBJZKJGOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butan-2-yl]acetamide](/img/structure/B2526327.png)


![N-Cyclopropyl-N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2526332.png)
![2,6-Dibromoimidazo[1,2-a]pyrimidine](/img/structure/B2526333.png)
![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)
![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)




![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)